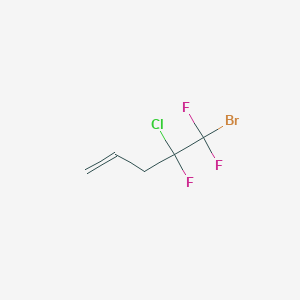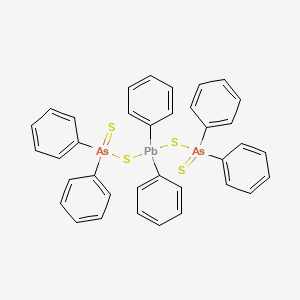
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane is a complex organometallic compound It features a unique structure with multiple phenyl groups and a combination of sulfur, arsenic, and lead atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane typically involves the reaction of hexaphenylcyclotrisiloxane with arsenic and lead-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.
Biological Studies: Research into its biological activity and potential medicinal applications is ongoing, although detailed studies are limited.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane involves its interaction with molecular targets through its sulfur and arsenic atoms. These interactions can lead to the formation of coordination complexes, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-stannapentane: This compound is similar in structure but contains tin instead of lead.
Hexaphenylcyclotrisiloxane: A precursor in the synthesis of the target compound, featuring a simpler structure.
Organolead Compounds: Other organolead compounds with different substituents and structures.
Uniqueness
1,1,3,3,5,5-Hexaphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diarsa-3-plumbapentane is unique due to its combination of phenyl groups, sulfur, arsenic, and lead atoms
Propriétés
Numéro CAS |
89901-39-3 |
|---|---|
Formule moléculaire |
C36H30As2PbS4 |
Poids moléculaire |
948 g/mol |
Nom IUPAC |
[diphenylarsinothioylsulfanyl(diphenyl)plumbyl]sulfanyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/2C12H11AsS2.2C6H5.Pb/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1-10H,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
Clé InChI |
GIBFUFLWXGQKOV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)S[Pb](C3=CC=CC=C3)(C4=CC=CC=C4)S[As](=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

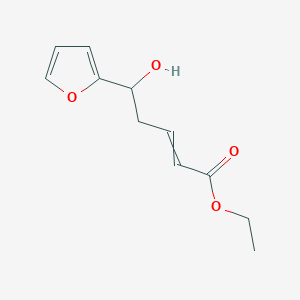
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
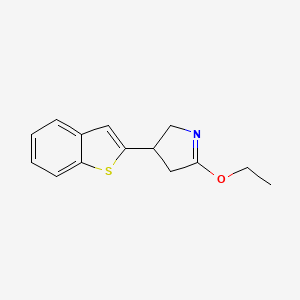


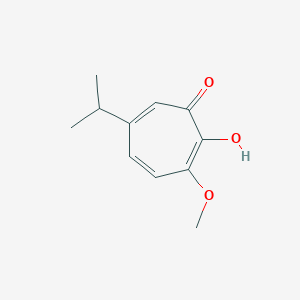
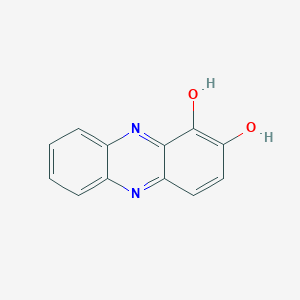
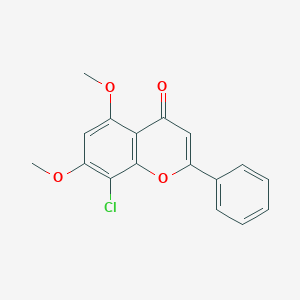
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
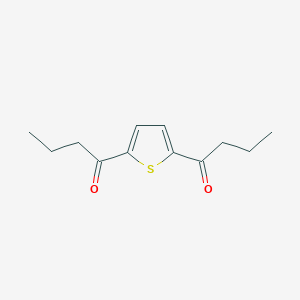
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
